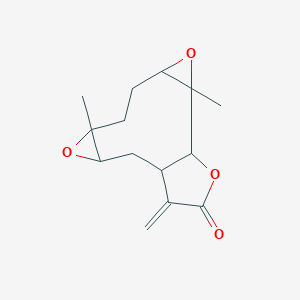

11(13)-Dehydroivaxillin

Description

Properties

IUPAC Name |

5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZZFAJCDFWCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331146 | |

| Record name | 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87441-73-4 | |

| Record name | 11,13-Dehydroeriolin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1a,7a-Dimethyl-5-methylidenedecahydrobisoxireno[4,5:8,9]cyclodeca[1,2-b]furan-4(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biosynthetic pathway of 11(13)-Dehydroivaxillin

An In-Depth Technical Guide to the Biosynthetic Pathway of 11(13)-Dehydroivaxillin: A Putative Pathway and Methodological Framework

Abstract

This compound is a bioactive sesquiterpene lactone (STL) of the pseudoguaianolide class, isolated from plants of the Inula and Carpesium genera, which has demonstrated significant therapeutic potential, notably as an anti-cancer agent against non-Hodgkin's lymphoma[1][2]. As with thousands of other STLs, its complex carbon skeleton originates from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[3]. While the complete biosynthetic pathway to this compound has not been fully elucidated, a wealth of research into STL biosynthesis within its native Asteraceae family provides a robust foundation for proposing a putative route. This technical guide synthesizes the current understanding of the core STL biosynthetic machinery, proposes a scientifically grounded putative pathway to this compound, and provides a comprehensive methodological framework for its experimental validation. This document is intended for researchers in natural product chemistry, metabolic engineering, and drug development, offering both foundational knowledge and practical protocols for pathway discovery and characterization.

Introduction to Sesquiterpene Lactones (STLs)

Chemical Diversity and Biological Significance

Sesquiterpene lactones (STLs) are a vast and structurally diverse class of plant-specialized metabolites, with over 5,000 known compounds[4]. They are defined by a C15 carbon skeleton, biogenetically derived from three isoprene units, and a characteristic lactone ring[5]. This basic structure is often extensively decorated with functional groups such as hydroxyls, epoxides, and keto groups, leading to a wide array of skeletal types, including germacranolides, eudesmanolides, and guaianolides[4][6]. STLs play crucial roles in plant defense against herbivores and pathogens and are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties[6][7].

This compound: A Bioactive Pseudoguaianolide

This compound (DHI) is a pseudoguaianolide-type STL found in several species of the Asteraceae family, including those of the Inula genus[8][9][10][11][12]. Recent studies have highlighted its potent biological activity, particularly its ability to induce growth inhibition and apoptosis in non-Hodgkin's lymphoma cells by targeting the NF-κB signaling pathway[1][2]. This makes DHI and its biosynthetic pathway a subject of intense interest for pharmaceutical research and potential biotechnological production.

The Central Role of the Asteraceae Family

The Asteraceae family, one of the largest families of flowering plants, is a particularly rich source of STLs[3][4]. The immense chemical diversity of STLs in this family is a product of an evolved and integrated enzymatic toolkit, primarily involving terpene synthases and cytochrome P450 monooxygenases (CYPs)[3][13]. Plants like chicory (Cichorium intybus), lettuce (Lactuca sativa), sunflower (Helianthus annuus), and feverfew (Tanacetum parthenium) have become model systems for elucidating the fundamental steps of STL biosynthesis[3][7][14][15].

The Core Biosynthetic Machinery of STLs

The biosynthesis of most STLs follows a conserved initial pathway that constructs a key germacranolide intermediate, costunolide. This core pathway is a prerequisite for the diversification that leads to compounds like this compound.

The Universal Precursor: Farnesyl Pyrophosphate (FPP)

All STLs are derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[3]. FPP is synthesized in the cytosol via the mevalonate (MVA) pathway, which assembles three C5 isoprene units (isopentenyl diphosphate and dimethylallyl diphosphate)[4][5].

The Gateway Enzyme: Germacrene A Synthase (GAS)

The first committed step in the biosynthesis of the majority of STLs is the cyclization of the linear FPP into the macrocyclic sesquiterpene, germacrene A[3][16]. This complex rearrangement is catalyzed by a Germacrene A Synthase (GAS), a type of sesquiterpene synthase (STS)[17][18]. The presence of GAS activity is considered a key evolutionary marker for STL production in the Asteraceae family[16][17].

The Multi-Step Oxidation: Germacrene A Oxidase (GAO)

Following its formation, germacrene A undergoes a three-step oxidation of its C12-methyl group to a carboxylic acid. This entire sequence—from alcohol to aldehyde to acid—is catalyzed by a single, highly efficient multifunctional cytochrome P450 enzyme known as Germacrene A Oxidase (GAO)[3][19][20]. GAOs typically belong to the CYP71AV subfamily of P450s and are widely conserved across the Asteraceae family[19]. The product of this reaction is germacra-1(10),4,11(13)-trien-12-oic acid, or germacrene A acid[20].

Lactone Ring Formation: The Role of Costunolide Synthase (COS)

The formation of the defining γ-lactone ring is the next critical step. This is accomplished by another P450 enzyme, Costunolide Synthase (COS)[14][21]. COS, typically a member of the CYP71BL subfamily, catalyzes the regio- and stereospecific 6α-hydroxylation of germacrene A acid[14][22]. The resulting 6α-hydroxy intermediate is unstable and spontaneously undergoes a Michael-type addition, leading to the closure of the lactone ring to form costunolide[14][21]. Costunolide is the simplest germacranolide and serves as a pivotal precursor for thousands of more complex STLs[3][22].

Caption: The conserved core biosynthetic pathway leading to the key STL intermediate, costunolide.

A Putative Biosynthetic Pathway to this compound

Building upon the established formation of costunolide, we can propose a putative pathway to this compound. This proposed route involves skeletal rearrangement to form the pseudoguaianolide core, followed by a series of oxidative "tailoring" reactions catalyzed by additional P450s or other enzymes.

-

From Germacranolide to Guaianolide: The first step after costunolide formation is likely a cyclization reaction to form the 5/7 bicyclic core of a guaianolide. This is often proposed to proceed through an enzyme-catalyzed protonation of the C1-C10 double bond, followed by cyclization.

-

Skeletal Rearrangement to Pseudoguaianolide: A subsequent rearrangement, potentially involving a hydride shift, would convert the guaianolide skeleton into the characteristic 5/7 fused ring system of a pseudoguaianolide.

-

Hydroxylation Events: The structure of ivaxillin (the precursor to DHI) contains hydroxyl groups at specific positions. These are almost certainly introduced by specific cytochrome P450 monooxygenases, which are well-known for their role in decorating terpene backbones[3][13][23]. A series of P450s would be required to achieve the correct oxygenation pattern.

-

Final Desaturation Step: The final step is the formation of the α-methylene-γ-lactone moiety (the 11(13)-exomethylene double bond). This is a common feature in bioactive STLs and is catalyzed by a dedicated desaturase or hydroxylase/dehydratase enzyme system.

Caption: A proposed biosynthetic pathway from costunolide to this compound.

Methodological Framework for Pathway Elucidation

Validating the proposed pathway requires a systematic approach that combines genomics, biochemistry, and synthetic biology. The following protocols outline a robust workflow for identifying and characterizing the necessary enzymes from a source plant like Inula or Carpesium.

Caption: A workflow for the discovery and validation of a natural product biosynthetic pathway.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Rationale: The genes responsible for producing a specialized metabolite are often highly expressed in the specific tissue where the compound accumulates. Glandular trichomes are known sites of STL biosynthesis in many Asteraceae species[3]. By comparing the transcriptomes of high-producing vs. low-producing tissues, one can identify candidate genes.

-

Methodology:

-

Tissue Collection: Carefully dissect and collect glandular trichomes from young leaves or flowers of the source plant. Collect a control tissue, such as root or mature leaf tissue, where DHI levels are low.

-

RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare libraries for RNA-sequencing (RNA-Seq) and sequence them on a high-throughput platform (e.g., Illumina).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Differential Expression Analysis: Identify transcripts that are significantly upregulated in the trichomes compared to the control tissue.

-

Candidate Gene Annotation: Within the upregulated gene set, search for transcripts annotated as terpene synthases (TPS) and cytochrome P450s (CYP) using BLAST searches against public databases (e.g., NCBI). Prioritize P450s from clans known to be involved in terpene metabolism, such as CYP71[3].

-

Protocol 2: Functional Characterization of Enzymes in Yeast

-

Rationale: Saccharomyces cerevisiae (yeast) is an ideal chassis for characterizing plant enzymes. It has its own FPP biosynthetic pathway but lacks the downstream machinery to produce STLs, providing a clean background to test enzyme function. By co-expressing multiple enzymes, an entire pathway can be reconstituted. This approach has been successfully used to produce costunolide and parthenolide in yeast[24][25].

-

Methodology:

-

Strain Engineering: Use a yeast strain engineered for high FPP production.

-

Gene Cloning: Synthesize and codon-optimize the candidate TPS and P450 genes for yeast expression. Clone them into yeast expression vectors. For P450s, co-expression with a cytochrome P450 reductase (CPR) from the source plant or a model plant like Arabidopsis thaliana is essential for activity.

-

Yeast Transformation: Transform the yeast strain with the expression plasmids. For pathway reconstitution, co-transform with multiple plasmids (e.g., GAS + GAO + Candidate P450).

-

Culturing and Induction: Grow the transformed yeast in an appropriate medium and induce gene expression.

-

Metabolite Extraction: After a period of incubation (48-72 hours), extract the metabolites from the yeast culture using an organic solvent (e.g., ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile terpenes (like germacrene A) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for oxidized products (like germacrene A acid, costunolide, and hydroxylated intermediates). Compare the resulting mass spectra and retention times to authentic standards where available.

-

Protocol 3: In Planta Validation via Transient Expression

-

Rationale: While yeast is excellent for initial characterization, confirming the pathway in a plant system is a crucial validation step. Nicotiana benthamiana allows for rapid, transient expression of multiple genes through agroinfiltration. This has been used to reconstitute the entire parthenolide pathway[7].

-

Methodology:

-

Vector Construction: Clone the verified biosynthetic genes into Agrobacterium tumefaciens binary vectors.

-

Agroinfiltration: Grow cultures of Agrobacterium carrying each gene construct. Mix the cultures and infiltrate the solution into the leaves of 4-6 week old N. benthamiana plants.

-

Incubation: Allow the plants to grow for 5-7 days to allow for gene expression and metabolite production.

-

Metabolite Extraction and Analysis: Harvest the infiltrated leaf patches, extract metabolites, and analyze by LC-MS/MS to confirm the production of the final product, this compound.

-

Data Presentation and Interpretation

Summarizing Enzyme Characterization Data

Quantitative data from in vitro enzyme assays should be summarized for clarity. This allows for direct comparison of enzyme efficiency and substrate specificity.

| Enzyme Candidate | Substrate | Product(s) Identified | Relative Activity (%) | Reference |

| Inula TPS1 | FPP | Germacrene A | 100 | This Study |

| Inula CYP-A | Germacrene A | Germacrene A Acid | 95 | This Study |

| Inula CYP-B | Germacrene A Acid | Costunolide | 80 | This Study |

| Inula CYP-C | Costunolide | Hydroxylated Intermediates | 65 | This Study |

Conclusion and Future Directions

The biosynthesis of this compound, a medicinally important STL, likely proceeds through the conserved core pathway that generates costunolide, followed by a series of uncharacterized but predictable enzymatic steps including skeletal rearrangement and oxidative decorations. The methodological framework presented here, combining transcriptomics, heterologous expression in yeast, and in planta validation, provides a clear and proven roadmap for the complete elucidation of this pathway. Identifying the full set of genes will not only deepen our understanding of chemical diversity in the Asteraceae family but will also enable the metabolic engineering of microbial hosts like yeast for the sustainable and scalable production of this compound, paving the way for its further development as a therapeutic agent.

References

- Liu, Q., Majdi, M., Cankar, K., Goedbloed, M., Charnikhova, T., & Bouwmeester, H. (2014). Reconstitution of the costunolide biosynthetic pathway in yeast and in planta: sesquiterpene synthase functionality and metabolic engineering. Metabolic engineering, 21, 99-106. URL: [Link]

- Chadwick, M., Trewin, H., Gawthrop, F., & Wagstaff, C. (2013). Sesquiterpenoids lactones: benefits to plants and people. International journal of molecular sciences, 14(6), 12780-12805. URL: [Link]

- de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of costunolide, dihydrocostunolide, and leucodin. Demonstration of cytochrome P450-catalyzed formation of the lactone ring present in sesquiterpene lactones of chicory. Plant physiology, 129(1), 257-268. URL: [Link]

- Ghantous, A., Gali-Muhtasib, H., Vuorela, H., Saliba, N. A., & Darwiche, N. (2010). What made sesquiterpene lactones reach the clinic?. Drug discovery today, 15(15-16), 668-678. URL: [Link]

- Bains, S., Thakur, V., Singh, K., & Kaur, R. (2023). Production of Sesquiterpene Lactones in Family Asteraceae: Structure, Biosynthesis, and Applications. In Biomedical Research, Medicine, and Disease. CRC Press. URL: [Link]

- Nguyen, D. T., Salazar, M., & Ro, D. K. (2016). Discovery of germacrene A synthases in Barnadesia spinosa: the first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae. Biochemical and biophysical research communications, 479(4), 622-627. URL: [Link]

- Ikezawa, N., Göpfert, J. C., Nguyen, D. T., Kim, S. U., O'Maille, P. E., Spring, O., & Ro, D. K. (2011). Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio-and stereoselective hydroxylations in sesquiterpene lactone metabolism. Journal of Biological Chemistry, 286(24), 21601-21611. URL: [Link]

- Sun, W., Shahrajabian, M. H., & Cheng, Q. (2021). Medicinal Inula Species: Phytochemistry, Biosynthesis, and Bioactivities. Evidence-Based Complementary and Alternative Medicine, 2021. URL: [Link]

- Passari, M. G., Olivieri, F., & Zgrablic, Z. (2021). A biosynthetic pathway of sesquiterpene lactones in Smallanthus sonchifolius and their localization in leaf tissues by MALDI imaging. Chemical Communications, 57(96), 12971-12974. URL: [Link]

- Nguyen, D. T., Salazar, M., & Ro, D. K. (2016). Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae. Request PDF. URL: [Link]

- Nguyen, D. T., Göpfert, J. C., Ikezawa, N., Macnevin, G., Kathiresan, M., Conrad, J., Spring, O., & Ro, D. K. (2010). Biochemical conservation and evolution of germacrene A oxidase in Asteraceae. Journal of Biological Chemistry, 285(22), 16588-16598. URL: [Link]

- Comino, C., Lanteri, S., Portis, E., Acquadro, A., Moglia, A., Cankar, K., ... & Beekwilder, J. (2014). Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway. Plant science, 223, 113-121. URL: [Link]

- Nguyen, D. T., Göpfert, J. C., Ikezawa, N., Macnevin, G., Kathiresan, M., Conrad, J., ... & Ro, D. K. (2010). Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae. The Journal of biological chemistry, 285(22), 16588-16598. URL: [Link]

- UniProt Consortium. (n.d.). CYP71BL2 - Costunolide synthase - Lactuca sativa (Garden lettuce). UniProtKB. URL: [Link]

- Hansen, N. L., & Schranz, M. E. (2023). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 28(21), 7384. URL: [Link]

- Grokipedia. (2026). Germacrene-A synthase. URL: [Link]

- Hansen, N. L., & Schranz, M. E. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. MDPI. URL: [Link]

- Gierlińska, J., & Gierliński, P. (2021). Genetic background of selected sesquiterpene lactones biosynthesis in Asteraceae. A review. Agronomy Science, 76(4). URL: [Link]

- de Kraker, J. W., Franssen, M. C., de Groot, A., & Bouwmeester, H. J. (2002). Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory. Plant physiology, 129(1), 257–268. URL: [Link]

- Wikipedia. (n.d.). Costunolide. URL: [Link]

- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules (Basel, Switzerland), 15(3), 1562–1577. URL: [Link]

- ResearchGate. (n.d.). Biosynthetic pathway of parthenolide and partitioning coefficient of some sesquiterpene lactones and sucrose. URL: [Link]

- Ikezawa, N., Göpfert, J. C., Nguyen, D. T., Kim, S. U., O'Maille, P. E., Spring, O., & Ro, D. K. (2011). Lettuce costunolide synthase (CYP71BL2) and its homolog (CYP71BL1) from sunflower catalyze distinct regio-and stereoselective hydroxylations in sesquiterpene lactone metabolism. Journal of Biological Chemistry, 286(24), 21601-21611. URL: [Link]

- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 15(3), 1562-1577. URL: [Link]

- Seca, A. M., & Grigore, A. (2020). The genus Inula and their metabolites: From ethnopharmacological to medicinal uses. Request PDF. URL: [Link]

- Liu, Y., Zhang, J., Yao, L., Yuan, Y., & Liu, T. (2022). Production of Plant Sesquiterpene Lactone Parthenolide in the Yeast Cell Factory. ACS Synthetic Biology, 11(7), 2563-2572. URL: [Link]

- Khan, A. L., Hussain, J., Hamayun, M., Gilani, S. A., Ahmad, S., Rehman, G., ... & Lee, I. J. (2010). Secondary metabolites from Inula britannica L. and their biological activities. Molecules, 15(3), 1562-1577. URL: [Link]

- ResearchGate. (n.d.). Summary of parthenolide activities in the cytosol showing blockages and/or activation of different pathways. URL: [Link]

- ResearchGate. (n.d.). Putative vanillin biosynthesis and degradation enzymes identified in microalgae. URL: [Link]

- Chakraborty, A., Roy, S., & Mitra, A. (2017). Vanillin Biosynthetic Pathways in Plants. Planta, 245(6), 1065-1078. URL: [Link]

- Li, X., Zhou, Y., Zhang, Y., Ren, S., Li, Y., Wu, Q., ... & Zhao, L. (2017). Identification of 11 (13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell death & disease, 8(9), e3050-e3050. URL: [Link]

- Li, X., Zhou, Y., Zhang, Y., Ren, S., Li, Y., Wu, Q., ... & Zhao, L. (2017). Identification of 11 (13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell death & disease, 8(9), e3050. URL: [Link]

- van den Heuvel, R. H., Fraaije, M. W., Laane, C., & van Berkel, W. J. (2000). Enzymatic synthesis of vanillin. Journal of agricultural and food chemistry, 48(7), 2604-2609. URL: [Link]

- Baldwin, J. E., & Schofield, C. J. (1991). The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-19. URL: [Link]

- Dennig, A., Kuhn, M., & Tassoti, S. (2019). An Enzyme Cascade Synthesis of Vanillin. Molecules, 24(6), 1025. URL: [Link]

- Walsh, C. T., & Chen, H. (2001). Aminoacyl-S-enzyme intermediates in beta-hydroxylations and alpha, beta-desaturations of amino acids in peptide antibiotics. Biochemistry, 40(39), 11651-11659. URL: [Link]

- Liu, M., Zhang, H., Li, Y., Sun, W., Wang, Y., & Zhang, Y. (2022). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. Nature communications, 13(1), 1-13. URL: [Link]

- ResearchGate. (n.d.). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. URL: [Link]

- ResearchGate. (n.d.). (PDF) Aminoacyl-S-enzyme intermediates in beta-hydroxylations and alpha,beta-desaturations of amino acids in peptide antibiotics. URL: [Link]

Sources

- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 8. researchgate.net [researchgate.net]

- 9. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Secondary metabolites from Inula britannica L. and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. grokipedia.com [grokipedia.com]

- 15. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of germacrene A synthases in Barnadesia spinosa: The first committed step in sesquiterpene lactone biosynthesis in the basal member of the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lettuce Costunolide Synthase (CYP71BL2) and Its Homolog (CYP71BL1) from Sunflower Catalyze Distinct Regio- and Stereoselective Hydroxylations in Sesquiterpene Lactone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Unveiling the Anti-Cancer Mechanism of 11(13)-Dehydroivaxillin: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of 11(13)-dehydroivaxillin, a natural sesquiterpene lactone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research findings to illuminate the compound's mode of action, with a particular focus on its effects within cancer cells. We will delve into its primary molecular target, the downstream signaling consequences, and provide validated experimental protocols to facilitate further investigation in this promising area of oncology research.

Introduction: The Therapeutic Potential of a Natural Compound

This compound (DHI) is a naturally occurring compound that can be isolated from plants of the Carpesium genus.[1][2] Traditionally used in Chinese medicine for its anti-pyretic and analgesic properties, recent scientific inquiry has revealed its potent anti-cancer properties, particularly against hematological malignancies such as non-Hodgkin's lymphoma (NHL).[1][2] This guide will dissect the critical signaling pathways modulated by DHI, offering a comprehensive understanding of its therapeutic potential.

Chemical Structure of this compound:

A 2D representation of the chemical structure of this compound.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The central mechanism driving the anti-cancer effects of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] In many cancers, including non-Hodgkin's lymphoma, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and resistance to apoptosis.[1][2]

Direct Molecular Target: IKKα/IKKβ

Research has demonstrated that DHI directly interacts with the IκB kinase (IKK) complex, specifically the catalytic subunits IKKα and IKKβ.[1][2] This direct binding was confirmed using a Cellular Thermal Shift Assay (CETSA), a powerful technique for validating target engagement in a cellular context.[1][2] By binding to IKKα/IKKβ, DHI inhibits their kinase activity, a crucial step in the canonical NF-κB signaling cascade.[1][2]

Downstream Consequences of IKK Inhibition

The inhibition of IKKα/IKKβ by DHI sets off a cascade of events that ultimately leads to cancer cell death:

-

Prevention of IκBα Phosphorylation and Degradation: In the canonical NF-κB pathway, the IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. By inhibiting IKK, DHI prevents this phosphorylation, leading to the stabilization of IκBα.

-

Sequestration of NF-κB in the Cytoplasm: With IκBα remaining intact, it continues to bind to the NF-κB transcription factor (a heterodimer typically composed of p50 and p65 subunits), sequestering it in the cytoplasm.

-

Suppression of NF-κB Transcriptional Activity: The inability of NF-κB to translocate to the nucleus prevents it from binding to the promoter regions of its target genes. Many of these genes encode for proteins that promote cell survival and proliferation and inhibit apoptosis.

-

Induction of Apoptosis: By shutting down the pro-survival signals mediated by NF-κB, DHI sensitizes cancer cells to apoptosis, or programmed cell death.[1][2]

Inhibition of the NF-κB pathway by this compound.

Modulation of Other Key Signaling Pathways

While the inhibition of the NF-κB pathway is the primary mechanism of action, studies have shown that this compound can also influence other critical signaling cascades in cancer cells, although these effects appear to be cell-type dependent.[1][2]

-

PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. In some non-Hodgkin's lymphoma cell lines, DHI treatment has been observed to affect the activation state of AKT.[1][2]

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is also involved in cell proliferation and differentiation. The effects of DHI on ERK activation have also been shown to vary between different cancer cell lines.[1][2]

The cell-type specific modulation of these pathways suggests that the overall anti-cancer effect of DHI may be a result of a cumulative impact on multiple signaling networks.

Experimental Protocols for Investigating the Mechanism of Action

To facilitate further research into the anti-cancer properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the DHI-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (IKKα/IKKβ) by Western blot.

-

Data Analysis: A shift in the melting curve to a higher temperature in the DHI-treated samples compared to the control indicates direct binding.

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protein Expression and Phosphorylation Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Protocol:

-

Cell Lysis: Treat cells with DHI, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., IKKα, IKKβ, phospho-IκBα, total IκBα, cleaved PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

| Assay | Cell Line(s) | Treatment | Key Findings | Reference |

| Cell Viability (CCK-8) | NHL cell lines (e.g., Daudi, NAMALWA) | Various concentrations of DHI for 24h | DHI inhibits proliferation in a dose-dependent manner. | [1][2] |

| Apoptosis (Annexin V/PI) | NHL cell lines | DHI treatment | DHI induces apoptosis, indicated by an increase in Annexin V-positive cells. | [1][2] |

| NF-κB Luciferase Reporter Assay | Daudi cells | DHI with/without TNFα | DHI significantly inhibits TNFα-induced NF-κB activation. | [1] |

| CETSA | NHL cell lines | DHI treatment | DHI increases the thermal stability of IKKα and IKKβ, confirming direct binding. | [1][2] |

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anti-cancer activity, particularly in non-Hodgkin's lymphoma. Its primary mechanism of action is the direct inhibition of the IKKα/IKKβ kinases, leading to the suppression of the pro-survival NF-κB signaling pathway and the induction of apoptosis. The compound's ability to also modulate other key cancer-related pathways, such as PI3K/AKT and ERK, warrants further investigation to fully elucidate its comprehensive anti-neoplastic effects.

Future research should focus on:

-

Broadening the Scope: Investigating the efficacy of DHI in other cancer types where NF-κB signaling is dysregulated.

-

Combination Therapies: Exploring the synergistic potential of DHI with existing chemotherapeutic agents or targeted therapies.

-

In Vivo Studies: Conducting more extensive preclinical in vivo studies to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating DHI analogs to identify compounds with improved potency and drug-like properties.

The detailed mechanistic understanding and the robust experimental protocols provided in this guide offer a solid foundation for the scientific community to further explore and potentially translate the therapeutic promise of this compound into novel cancer treatments.

References

-

Xiao, X., Wang, X., Liu, Y., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. [Link]

-

PubMed. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10250325, this compound. [Link]

-

Jafari, M., Ghadami, E., & Ghasemzadeh, A. (2018). Annexin V-FITC/PI apoptosis assay by flow cytometry. Bio-protocol, 8(21), e3048. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

-

Karin, M. (2006). Nuclear factor-kappaB in cancer development and progression. Nature, 441(7092), 431-436. [Link]

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews. Drug discovery, 4(12), 988–1004. [Link]

-

Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279–3290. [Link]

Sources

Unveiling the Therapeutic Potential of 11(13)-Dehydroivaxillin Against Lymphoma: A Technical Guide

This guide provides an in-depth technical exploration of the anti-lymphoma properties of 11(13)-Dehydroivaxillin (DHI), a natural compound with significant therapeutic promise. We will delve into the scientific rationale behind its evaluation, detailed experimental methodologies for its characterization, and a thorough analysis of its mechanism of action, with a focus on key signaling pathways implicated in lymphoma pathogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially build upon the existing knowledge of this potent anti-cancer agent.

Introduction to this compound: A Natural Compound with Anti-Cancer Promise

This compound (DHI) is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] DHI is primarily isolated from plants of the Carpesium genus, which have a history of use in traditional Chinese medicine for their anti-pyretic, analgesic, and febrifuge properties.[3] Recent scientific investigations have unveiled its potent anti-cancer activities, particularly against non-Hodgkin's lymphoma (NHL), making it a compelling candidate for further drug development.[1][3] This guide will provide a comprehensive overview of the scientific evidence supporting the anti-lymphoma activity of DHI and the methodologies used to elucidate its therapeutic potential.

The Scientific Rationale: Targeting Aberrant Signaling in Lymphoma

Lymphomas are a heterogeneous group of hematologic malignancies characterized by the uncontrolled proliferation of lymphocytes.[4] A growing body of evidence points to the constitutive activation of pro-survival signaling pathways as a key driver of lymphomagenesis.[5][6][7] Among these, the Nuclear Factor-kappa B (NF-κB) signaling pathway has emerged as a critical therapeutic target.[5][8]

In normal lymphocytes, the NF-κB pathway is tightly regulated and plays a crucial role in immune responses, inflammation, cell survival, and proliferation.[5] However, in many types of lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma (BL), the NF-κB pathway is aberrantly and constitutively active.[3][8] This persistent activation protects malignant cells from apoptosis (programmed cell death) and promotes their relentless proliferation, contributing to chemoresistance.[3][9] Therefore, small molecules that can effectively inhibit the NF-κB pathway represent a promising strategy for lymphoma therapy.[3][8]

Initial investigations into the biological activity of this compound revealed its ability to induce growth inhibition and apoptosis in various NHL cell lines, suggesting a potent anti-lymphoma effect.[1][3] This observation prompted a deeper exploration into its mechanism of action, with a primary focus on its potential to modulate the NF-κB signaling cascade.

In Vitro Evaluation of Anti-Lymphoma Activity: A Step-by-Step Approach

A crucial first step in characterizing a potential anti-cancer agent is to assess its activity in controlled laboratory settings using cancer cell lines. This section provides detailed protocols for the in vitro evaluation of this compound's anti-lymphoma effects.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the typical workflow for the in vitro assessment of a novel anti-lymphoma compound like DHI.

Caption: Workflow for in vitro evaluation of DHI's anti-lymphoma activity.

Cell Viability and Proliferation Assays

Causality: The primary objective of this assay is to quantify the dose-dependent effect of DHI on the viability and proliferation of lymphoma cells. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. Assays like the Cell Counting Kit-8 (CCK-8) or MTT rely on the metabolic activity of viable cells to produce a colorimetric or fluorescent signal, providing a robust measure of cell number.[10]

Protocol: Cell Viability Assay using CCK-8

-

Cell Seeding: Seed non-Hodgkin's lymphoma cell lines (e.g., NAMALWA, U2932, SU-DHL-2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight (for adherent cell lines) or stabilize (for suspension lines), add 10 µL of the DHI dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHI concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or as recommended by the manufacturer, until a visible color change is observed.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the DHI concentration and use a non-linear regression analysis to determine the IC50 value.

Trustworthiness: This protocol is self-validating through the inclusion of appropriate controls. The vehicle control ensures that the observed effects are due to DHI and not the solvent. The blank control corrects for background absorbance. Performing the assay at multiple time points provides insights into the time-dependent effects of the compound.

Data Presentation: IC50 Values of DHI in NHL Cell Lines

| Cell Line | Type | IC50 (µM) after 48h |

| NAMALWA | Burkitt's Lymphoma | ~1.5 |

| U2932 | ABC-DLBCL | ~2.0 |

| SU-DHL-2 | GCB-DLBCL | ~2.5 |

Note: The IC50 values presented are approximate and based on published data.[3] Actual values may vary depending on experimental conditions.

Apoptosis Induction Assays

Causality: A key mechanism of anti-cancer drugs is the induction of apoptosis, or programmed cell death.[11] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Protocol: Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat NHL cells with DHI at its IC50 concentration for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Trustworthiness: The use of dual staining with Annexin V and PI allows for the differentiation between different stages of cell death, providing a more detailed and reliable assessment of apoptosis induction compared to single-stain methods.

Cell Cycle Analysis

Causality: Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase).[13] This arrest can prevent cancer cells from replicating and can ultimately trigger apoptosis. Flow cytometric analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of cells in different phases of the cell cycle.[14]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

-

Cell Treatment: Treat NHL cells with DHI at its IC50 concentration for a specified period (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[15][16]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[16]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[14]

-

Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA.[17] Software can be used to quantify the percentage of cells in each phase.

Trustworthiness: The inclusion of RNase A in the staining solution ensures that only DNA is stained, leading to an accurate measurement of cellular DNA content. Fixation in ethanol permeabilizes the cells, allowing the dye to enter and stain the DNA.

Elucidating the Molecular Mechanism of Action: A Focus on the NF-κB Pathway

Understanding how a compound exerts its anti-cancer effects at the molecular level is critical for its development as a therapeutic agent. For this compound, a significant body of evidence points to the inhibition of the NF-κB signaling pathway as a primary mechanism of its anti-lymphoma activity.[1][3]

The NF-κB Signaling Pathway in Lymphoma

The NF-κB pathway exists in a latent state in the cytoplasm, bound to inhibitory proteins known as IκBs.[3] Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins.[3] This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the NF-κB dimers (e.g., p65/p50), allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[3] In many lymphomas, this pathway is constitutively active, providing a constant pro-survival signal.[5][6]

Caption: DHI inhibits the NF-κB pathway by targeting the IKK complex.

Investigating the Impact of DHI on NF-κB Signaling

Causality: To confirm that DHI's anti-lymphoma activity is mediated through the NF-κB pathway, it is essential to measure the levels and activation status of key proteins in this cascade. Western blotting is a powerful technique for this purpose, allowing for the quantification of specific proteins in cell lysates. A reduction in the phosphorylation of IKK and IκBα, and a decrease in the nuclear levels of NF-κB subunits (like p65) following DHI treatment would provide strong evidence for its inhibitory effect on this pathway.

Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Protein Extraction: Treat NHL cells with DHI for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IKKα/β, IKKα/β, phospho-IκBα, IκBα, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare protein levels between treated and untreated samples.

Trustworthiness: The use of a loading control (a housekeeping protein whose expression is expected to remain constant) is crucial for ensuring equal protein loading and for the accurate quantification of changes in the levels of the target proteins. Analyzing both total and phosphorylated forms of proteins provides a clear picture of the activation status of the signaling pathway.

Key Findings: Studies have shown that DHI treatment leads to a dose-dependent decrease in the phosphorylation of IKKα/β and IκBα, and a reduction in the nuclear translocation of p65 in NHL cells.[3] Furthermore, cellular thermal shift assays have demonstrated a direct interaction between DHI and the IKKα/IKKβ proteins, confirming them as direct targets.[1][3]

In Vivo Assessment of Anti-Tumor Efficacy: From the Bench to a Preclinical Model

While in vitro studies provide valuable insights into a compound's activity and mechanism, it is essential to evaluate its efficacy in a living organism to assess its therapeutic potential. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[4][18]

Xenograft Mouse Model of Lymphoma

Causality: The primary goal of an in vivo study is to determine if a compound can inhibit tumor growth in a complex biological system, taking into account factors like drug bioavailability, metabolism, and potential toxicities. The xenograft model allows for the direct assessment of the anti-tumor effects of DHI on human lymphoma cells in a living organism.[19]

Protocol: In Vivo Efficacy Study in a Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human NHL cells (e.g., NAMALWA) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control and DHI-treated group). Administer DHI or the vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

-

Study Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

-

Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and Western blotting to confirm the in vivo inhibition of the NF-κB pathway.

Trustworthiness: The randomization of mice into treatment groups is critical to avoid bias. The inclusion of a vehicle control group is essential to ensure that any observed anti-tumor effects are due to DHI. Monitoring body weight and the general health of the animals provides important information about the compound's potential toxicity.

Caption: Experimental design for an in vivo xenograft study of DHI.

Key Findings: In vivo studies have demonstrated that DHI treatment significantly inhibits the growth of NHL xenografts in mice, with a good safety profile.[1][3] This provides strong preclinical evidence for its potential as an anti-lymphoma therapeutic agent.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with potent anti-lymphoma activity. The in-depth technical guide presented here outlines the key experimental approaches that have been instrumental in characterizing its therapeutic potential. The collective evidence strongly indicates that DHI induces apoptosis and inhibits the proliferation of non-Hodgkin's lymphoma cells, both in vitro and in vivo, primarily through the targeted inhibition of the constitutively active NF-κB signaling pathway.[1][3]

Future research should focus on several key areas to advance the clinical translation of DHI or its derivatives:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of DHI is necessary to optimize its dosing and delivery.

-

Combination Therapies: Investigating the synergistic effects of DHI with standard-of-care chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens for lymphoma.

-

Lead Optimization: Medicinal chemistry efforts to synthesize more potent and selective analogs of DHI could enhance its therapeutic index and reduce potential off-target effects.

-

Exploration in Other Malignancies: Given the central role of the NF-κB pathway in other cancers, the anti-tumor activity of DHI should be explored in a broader range of malignancies.

The continued investigation of this compound holds significant promise for the development of novel and effective therapies for lymphoma and potentially other cancers.

References

-

Ju, W., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease, 8(9), e3050. [Link]

-

Jost, P. J., & Ruland, J. (2007). Aberrant NF-κB signaling in lymphoma: mechanisms, consequences, and therapeutic implications. Blood, 109(7), 2700-2707. [Link]

-

Nagel, D., et al. (2012). Activation of the non-canonical NF-κB pathway in lymphoid malignancies. Leukemia & Lymphoma, 53(12), 2301-2310. [Link]

-

Rui, L., et al. (2019). STAT3 Activation and Oncogenesis in Lymphoma. Cancers, 11(12), 2019. [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

-

Wikipedia. (n.d.). Cell cycle analysis. [Link]

-

Kim, D. W., & Kim, J. Y. (2014). Assaying cell cycle status using flow cytometry. Korean Journal of Clinical Laboratory Science, 46(2), 43-48. [Link]

-

MDPI. (n.d.). Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma. [Link]

-

Diag2Tec. (n.d.). In Vitro Drug Testing. [Link]

-

IJCRT. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Lymphoma Lab. (n.d.). In vivo research platform and model generation. [Link]

-

Bondesio, Y., et al. (2021). Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies. Cancers, 13(16), 4127. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

Sources

- 1. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Murine Models of B-Cell Lymphomas: Promising Tools for Designing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Activation in Lymphoid Malignancies: Genetics, Signaling, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. ijcrt.org [ijcrt.org]

- 11. mdpi.com [mdpi.com]

- 12. Genetic Events Inhibiting Apoptosis in Diffuse Large B Cell Lymphoma [mdpi.com]

- 13. massivebio.com [massivebio.com]

- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 15. assaygenie.com [assaygenie.com]

- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

An In-Depth Technical Guide on the Antiplasmodial Effects of 11(13)-Dehydroivaxillin

Foreword

The global fight against malaria is continually challenged by the emergence of drug-resistant Plasmodium parasites, creating an urgent and persistent need for novel therapeutic agents. Natural products, with their vast structural diversity, have historically been a cornerstone of antimalarial drug discovery, most notably exemplified by artemisinin. This guide focuses on 11(13)-Dehydroivaxillin (DDV), a sesquiterpene lactone identified from the plant Carpesium ceruum, which has demonstrated promising antiplasmodial properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pre-clinical evaluation of DDV and a framework for future mechanism-of-action studies. We will delve into the causality behind experimental designs, present validated protocols, and propose logical next steps for advancing this compound through the drug discovery pipeline.

Introduction to this compound (DDV)

This compound is a sesquiterpene lactone, a class of secondary metabolites known for a wide range of biological activities.[4] It is isolated from plants of the Carpesium genus, which have been used in traditional medicine for applications including anti-pyretic and anti-inflammatory remedies.[1][2][3]

Chemical Profile:

-

Compound Name: this compound (DDV)

-

Chemical Class: Sesquiterpene Lactone

-

Molecular Formula: C₁₅H₂₀O₄[5]

-

Natural Source: Carpesium ceruum (Compositae family)[1][2][3]

-

Key Structural Feature: The presence of an α,β-unsaturated carbonyl group (an exocyclic α-methylene-γ-lactone), a reactive moiety often implicated in the biological activity of this class of compounds.

Initial research has highlighted DDV's potential, moving from in vitro observations against Plasmodium falciparum to significant in vivo efficacy in a murine model, underscoring its promise as a scaffold for new antimalarial therapies.[1][2][3][6]

Pre-clinical Efficacy Assessment: A Two-Tiered Approach

The evaluation of a potential antimalarial compound requires a systematic progression from in vitro parasite culture to in vivo animal models. This approach allows for the determination of direct antiplasmodial potency, selectivity, and preliminary pharmacokinetic/pharmacodynamic properties.

In Vitro Evaluation: Quantifying Potency and Selectivity

The primary goal of in vitro testing is to determine a compound's intrinsic ability to inhibit parasite growth and to assess its specific toxicity toward the parasite versus host cells.

Caption: Workflow for determining in vitro potency and selectivity.

While specific IC₅₀ values for DDV against P. falciparum were suggested by initial studies, comprehensive dose-response data from standardized assays are required.[1][3] Researchers should aim to populate a table similar to the one below.

| Assay Type | Target Strain/Cell Line | Parameter | Expected Value (µM) | Selectivity Index (SI) |

| Antiplasmodial Activity | P. falciparum (e.g., 3D7, Chloroquine-Sensitive) | IC₅₀ | ||

| P. falciparum (e.g., Dd2, Chloroquine-Resistant) | IC₅₀ | |||

| Cytotoxicity | Mammalian Cell Line (e.g., HEK293T) | CC₅₀ |

Note: The Selectivity Index (SI), calculated as CC₅₀ / IC₅₀, is a critical measure. A higher SI value indicates greater selectivity for the parasite and is a key indicator of a promising drug candidate.

This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA, which is stained by the fluorescent dye SYBR Green I.[7][8]

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Synchronization: Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting parasite population.

-

Plate Preparation: Prepare serial dilutions of DDV in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is ≤ 0.5%. Include negative controls (medium only) and positive controls (e.g., Chloroquine, Artemisinin).

-

Assay Initiation: Add synchronized parasites at ~1% parasitemia and 2% hematocrit to each well.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293T) into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours for cell attachment.

-

Compound Addition: Add serial dilutions of DDV to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

In Vivo Evaluation: Assessing Efficacy in a Living System

In vivo studies are critical for evaluating a compound's therapeutic effect within a complex biological system. The rodent malaria model using Plasmodium berghei is a standard for initial efficacy testing.[10]

Studies have demonstrated that DDV exhibits significant blood schizontocidal activity in mice.[1][2][3] The results are summarized below.

| Treatment Group | Dose (mg/kg/day) | Average Parasitemia Suppression (%) | Mean Survival Time (Days) |

| DDV | 2 | Significant | Increased vs. Control |

| DDV | 5 | Significant | Increased vs. Control |

| DDV | 10 | Significant, comparable to Chloroquine | Comparable to Chloroquine (>30 days) |

| Chloroquine | 5 | Significant (Standard) | >30 days (Standard) |

| Vehicle Control | - | 0% | ~7-10 days |

Data synthesized from published findings.[1][3]

Toxicity Note: The acute toxicity (LD₅₀) of DDV in mice was determined to be 51.2 mg/kg, indicating moderate toxicity that must be considered in dose selection.[1][2][3]

This is the standard primary in vivo test to evaluate the schizontocidal activity of a compound on early infection.[3]

-

Animal Model: Use standard laboratory mice (e.g., ICR strain).

-

Parasite Inoculation: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Compound Administration: Administer the test compound (DDV) orally or via the desired route once daily for four consecutive days, starting a few hours post-inoculation.

-

Parasitemia Monitoring: On day 5, collect thin blood smears from the tail of each mouse.

-

Microscopy: Stain smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia suppression compared to the untreated control group.

Investigating the Mechanism of Action (MoA)

The precise antiplasmodial MoA of DDV is not yet elucidated.[1][3] However, based on its chemical structure and activities in other biological systems, several plausible hypotheses can be investigated.

Caption: Hypothesized mechanisms of action for DDV.

Hypothesis 1: Covalent Alkylation of Parasite Proteins

The α-methylene-γ-lactone motif is an electrophilic Michael acceptor. It can react covalently with nucleophilic residues, particularly cysteine thiols, in parasite proteins, leading to enzyme inactivation and parasite death. This is a known mechanism for other sesquiterpene lactones.[11][12]

-

Experimental Approach: Utilize competitive activity-based protein profiling (ABPP) or mass spectrometry-based proteomics with a clickable DDV analog to identify covalent binding partners in the P. falciparum proteome.

Hypothesis 2: Induction of Oxidative Stress

By reacting with and depleting intracellular thiols like glutathione (GSH), DDV could disrupt the parasite's redox balance, making it vulnerable to oxidative stress. Some compounds are known to exert antiplasmodial action by elevating red blood cell oxidation.[1][3]

-

Experimental Approach: Treat parasitized erythrocytes with DDV and measure reactive oxygen species (ROS) levels using fluorescent probes like DCFH-DA. Quantify changes in the parasite's GSH/GSSG ratio using HPLC or colorimetric assays.

Hypothesis 3: Inhibition of Key Regulatory Pathways

DDV has been shown to inhibit the NF-κB signaling pathway in non-Hodgkin's lymphoma cells by directly interacting with the kinases IKKα/IKKβ.[13][14] While the canonical NF-κB pathway is absent in Plasmodium, it is plausible that DDV could target parasite-specific kinases or other signaling molecules with structural homology.

-

Experimental Approach: Screen DDV against a panel of recombinant Plasmodium kinases. Perform transcriptomic (RNA-seq) or proteomic analyses on DDV-treated parasites to identify dysregulated pathways.

Conclusion and Future Directions

This compound is a promising natural product with confirmed in vivo antiplasmodial activity. Its significant efficacy at doses comparable to chloroquine warrants further investigation.[1][3] The key next steps in the development of DDV or its analogs should focus on:

-

Comprehensive In Vitro Profiling: Establish detailed IC₅₀ values against a panel of drug-sensitive and drug-resistant P. falciparum strains.

-

Mechanism of Action Deconvolution: Employ the chemical biology and 'omics' approaches outlined above to definitively identify the molecular target(s) and mechanism of parasite killing.

-

Medicinal Chemistry Optimization: Synthesize analogs of DDV to improve the therapeutic window, aiming to reduce host cell cytotoxicity (increase the SI) while retaining or enhancing antiplasmodial potency.

-

Advanced In Vivo Models: Progress to efficacy testing in humanized mouse models infected with P. falciparum to better predict clinical outcomes.

By systematically addressing these areas, the scientific community can fully explore the therapeutic potential of the this compound scaffold and contribute to the development of the next generation of antimalarial drugs.

References

-

Kim, K. H., et al. (2007). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Available at: Taylor & Francis Online. [Link][1][3]

-

Kim, K. H., et al. (2007). In Vivo Antiplasmodial Activity of this compound From Carpesium Ceruum. Available at: Europe PMC. [Link][2]

-

ResearchGate. (n.d.). In vivo antiplasmodial activity of this compound from Carpesium ceruum. Available at: ResearchGate. [Link][6]

-

Shi, Y., et al. (2017). Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma. Cell Death & Disease. [Link][13][14]

-

de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link][9]

-

MDPI. (n.d.). Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. MDPI. [Link]

-

ASM Journals. (2016). The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission. Antimicrobial Agents and Chemotherapy. [Link][11]

-

PubMed. (2016). The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission. National Library of Medicine. [Link][12]

-

PubMed Central. (2014). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. National Library of Medicine. [Link][15]

-

PubMed Central. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. National Library of Medicine. [Link][8]

-

PubMed. (2002). Antiplasmodial activities of sesquiterpene lactones from Eupatorium semialatum. National Library of Medicine. [Link][4]

-

Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link][5]

-

Phillips, M. A., et al. (2011). Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model. Journal of Biological Chemistry. [Link][10]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. In vivo antiplasmodial activity of this compound from Carpesium ceruum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiplasmodial activities of sesquiterpene lactones from Eupatorium semialatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The Nonartemisinin Sesquiterpene Lactones Parthenin and Parthenolide Block Plasmodium falciparum Sexual Stage Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of this compound as a potent therapeutic agent against non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preliminary Cytotoxicity Studies of 11(13)-Dehydroivaxillin

Introduction: Unveiling the Therapeutic Potential of 11(13)-Dehydroivaxillin

This compound (DHI) is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse biological activities.[1][2][3] Isolated from the Carpesium genus, DHI has emerged as a compound of significant interest in oncology research.[4][5] Preliminary studies have demonstrated its potent anti-cancer properties, particularly against non-Hodgkin's lymphoma (NHL), where it has been shown to induce growth inhibition and apoptosis.[4][5] The primary mechanism of action identified is the inhibition of the aberrant NF-κB signaling pathway, a critical regulator of cancer cell survival and proliferation.[4][5] DHI has been found to directly interact with IKKα/IKKβ, key kinases in the NF-κB cascade, leading to the suppression of their activity.[4][5] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on DHI, designed to elucidate its therapeutic potential across a broader range of cancer cell types and to further characterize its mechanism of action.

This technical guide is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous workflow for the initial cytotoxic evaluation of DHI. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby creating a self-validating system for your research endeavors.

Part 1: Foundational Cytotoxicity Assessment - A Tiered Approach